molecular formula C9H16F3NO2S B2794314 Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate CAS No. 2244064-22-8

Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate

Cat. No.: B2794314
CAS No.: 2244064-22-8
M. Wt: 259.29
InChI Key: LDDUBPWHLIKALL-ZCFIWIBFSA-N
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Description

This compound is a chiral carbamate derivative characterized by:

  • A tert-butyl carbamate group linked to a (2R)-configured propan-2-yl backbone.
  • A trifluoromethylsulfanyl (SCF₃) substituent at the 1-position of the propane chain. The SCF₃ group imparts unique electronic and steric properties, influencing reactivity, solubility, and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDUBPWHLIKALL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl isocyanate with (2R)-1-(trifluoromethylsulfanyl)propan-2-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of corresponding carbonyl compounds, while reduction may yield the corresponding amine derivatives.

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate may be used as a probe to study biological systems and processes. Its reactivity and stability make it suitable for various biochemical assays.

Medicine: : In the field of medicine, this compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to design new therapeutic agents.

Industry: : In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group, in particular, can influence the compound's reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity : The SCF₃ group’s electron-withdrawing nature may enhance electrophilic substitution rates compared to fluorine or ketone analogs .
  • Biological Activity : Sulfonamido and fluorinated derivatives (e.g., and ) are common in drug discovery due to their metabolic stability, but the SCF₃ group could offer improved resistance to oxidative degradation.
  • Synthetic Challenges : High-yield synthesis of the target compound may require optimized conditions to manage steric hindrance from the SCF₃ group.

Biological Activity

Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate, with CAS number 2244064-22-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

The compound can be synthesized through the reaction of tert-butyl isocyanate with (2R)-1-(trifluoromethylsulfanyl)propan-2-ol. This reaction typically occurs under controlled conditions in an inert atmosphere to minimize side reactions. The unique structural features of this compound include a tert-butyl group, a trifluoromethylsulfanyl group, and a carbamate functional group, which contribute to its distinctive chemical behavior.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C9H16F3NO2S
  • CAS Number: 2244064-22-8

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethylsulfanyl group enhances the compound's reactivity and binding affinity to various biological systems.

  • Target Interaction: The compound may interact with enzymes or receptors involved in metabolic pathways.
  • Signal Modulation: It can modulate signaling pathways, potentially influencing cellular responses such as apoptosis or inflammation.
  • Reactivity: The presence of the trifluoromethylsulfanyl group may increase the compound's stability and reactivity in biochemical assays.

1. Pharmaceutical Research

This compound has been explored for its potential use in drug development. Its structure allows it to serve as a scaffold for designing new therapeutic agents targeting various diseases.

2. In Vitro Studies

Recent studies have highlighted the compound's potential in neuroprotective applications. For instance, it has been used to assess its effects on astrocyte cell viability in the presence of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound showed promise in reducing cell death induced by Aβ aggregates, suggesting a protective role against neurodegeneration.

Study ReferenceFindings
Demonstrated reduction in astrocyte cell death by approximately 20% when treated with the compound alongside Aβ peptides.
Suggested potential applications in biochemical assays due to its stability and reactivity.

3. Mechanistic Studies

Further mechanistic studies are necessary to elucidate how this compound influences cellular signaling pathways and gene expression related to inflammation and neuroprotection.

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of various compounds on astrocytes exposed to Aβ, this compound was shown to significantly reduce inflammatory cytokine production while improving cell viability.

Case Study 2: Drug Development Potential
Another investigation focused on the synthesis of derivatives based on this compound for targeting SARS-CoV-2 main protease (Mpro). The structural similarity with other bioactive compounds suggests its potential as an antiviral agent.

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